molecular formula C13H14N2O2 B14033560 (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate

(R)-methyl 2-amino-3-(quinolin-2-yl)propanoate

Cat. No.: B14033560
M. Wt: 230.26 g/mol
InChI Key: UKHYUSPDQZTXNM-LLVKDONJSA-N
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Description

®-methyl 2-amino-3-(quinolin-2-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-(quinolin-2-yl)propanoate typically involves the construction of the quinoline ring followed by the introduction of the amino and ester functional groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

®-methyl 2-amino-3-(quinolin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 2-amino-3-(quinolin-2-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and ester groups allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (2R)-2-amino-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-10-7-6-9-4-2-3-5-12(9)15-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1

InChI Key

UKHYUSPDQZTXNM-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=NC2=CC=CC=C2C=C1)N

Canonical SMILES

COC(=O)C(CC1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

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